molecular formula C14H19Cl2NO B5227701 3,4-dichloro-N-(1-methylhexyl)benzamide

3,4-dichloro-N-(1-methylhexyl)benzamide

Cat. No.: B5227701
M. Wt: 288.2 g/mol
InChI Key: BVMCRZULMQCYHP-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(1-methylhexyl)benzamide is an organic compound with the molecular formula C14H19Cl2NO It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 4 positions, and an N-(1-methylhexyl) group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1-methylhexyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 1-methylhexylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,4-dichlorobenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 1-methylhexylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(1-methylhexyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation of the benzamide moiety can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution Reactions: Substituted benzamides with different functional groups.

    Reduction Reactions: Amines or alcohols derived from the reduction of the benzamide moiety.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3,4-dichloro-N-(1-methylhexyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1-methylhexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichlorobenzamide: Lacks the N-(1-methylhexyl) group, making it less hydrophobic and potentially less bioactive.

    3,4-dichloro-N-(1-methylpropyl)benzamide: Similar structure but with a shorter alkyl chain, which may affect its physical and chemical properties.

Uniqueness

3,4-dichloro-N-(1-methylhexyl)benzamide is unique due to the presence of the N-(1-methylhexyl) group, which imparts specific hydrophobic characteristics and influences its biological activity

Properties

IUPAC Name

3,4-dichloro-N-heptan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c1-3-4-5-6-10(2)17-14(18)11-7-8-12(15)13(16)9-11/h7-10H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMCRZULMQCYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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